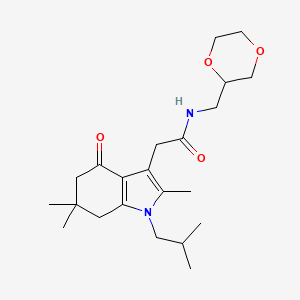![molecular formula C17H18N2O3S B6047511 8-[(4-methylphenyl)amino]-1-naphthalenesulfonic acid ammoniate](/img/structure/B6047511.png)
8-[(4-methylphenyl)amino]-1-naphthalenesulfonic acid ammoniate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[(4-methylphenyl)amino]-1-naphthalenesulfonic acid ammoniate, also known as MNAS, is a chemical compound that has been widely used in scientific research. It is a fluorescent dye that can be used to label proteins, nucleic acids, and other biological molecules. MNAS has been used in a variety of applications, including imaging, protein detection, and drug discovery.
Mechanism of Action
The mechanism of action of 8-[(4-methylphenyl)amino]-1-naphthalenesulfonic acid ammoniate is based on its ability to bind to biological molecules such as proteins and nucleic acids. When 8-[(4-methylphenyl)amino]-1-naphthalenesulfonic acid ammoniate binds to a molecule, it becomes fluorescent, allowing it to be detected and imaged using fluorescence microscopy. The binding of 8-[(4-methylphenyl)amino]-1-naphthalenesulfonic acid ammoniate to a molecule can also affect its function, allowing researchers to study the biochemical and physiological effects of the molecule.
Biochemical and Physiological Effects:
The binding of 8-[(4-methylphenyl)amino]-1-naphthalenesulfonic acid ammoniate to biological molecules can have a variety of biochemical and physiological effects. For example, the binding of 8-[(4-methylphenyl)amino]-1-naphthalenesulfonic acid ammoniate to a protein can affect its function, leading to changes in cellular processes such as signaling and metabolism. The binding of 8-[(4-methylphenyl)amino]-1-naphthalenesulfonic acid ammoniate to nucleic acids can also affect their structure and function, leading to changes in gene expression and other cellular processes.
Advantages and Limitations for Lab Experiments
One of the advantages of using 8-[(4-methylphenyl)amino]-1-naphthalenesulfonic acid ammoniate in lab experiments is its high sensitivity and specificity. 8-[(4-methylphenyl)amino]-1-naphthalenesulfonic acid ammoniate can be used to label specific proteins or nucleic acids, allowing researchers to study their behavior and interactions with high precision. However, there are also limitations to the use of 8-[(4-methylphenyl)amino]-1-naphthalenesulfonic acid ammoniate. For example, it can be toxic to cells at high concentrations, and its binding to biological molecules can affect their function, potentially leading to false results.
Future Directions
There are many potential future directions for research involving 8-[(4-methylphenyl)amino]-1-naphthalenesulfonic acid ammoniate. One area of interest is the development of new imaging techniques that use 8-[(4-methylphenyl)amino]-1-naphthalenesulfonic acid ammoniate to label biological molecules. Another area of interest is the use of 8-[(4-methylphenyl)amino]-1-naphthalenesulfonic acid ammoniate in drug discovery, as it can be used to identify compounds that bind to specific proteins or other biological molecules. Additionally, there is potential for the development of new applications for 8-[(4-methylphenyl)amino]-1-naphthalenesulfonic acid ammoniate in areas such as diagnostics and therapeutics.
In conclusion, 8-[(4-methylphenyl)amino]-1-naphthalenesulfonic acid ammoniate is a versatile chemical compound that has been widely used in scientific research. Its ability to label biological molecules and its high sensitivity and specificity make it a valuable tool for studying the behavior and interactions of proteins, nucleic acids, and other biological molecules. While there are limitations to its use, there are also many potential future directions for research involving 8-[(4-methylphenyl)amino]-1-naphthalenesulfonic acid ammoniate.
Synthesis Methods
8-[(4-methylphenyl)amino]-1-naphthalenesulfonic acid ammoniate can be synthesized using a variety of methods, including the reaction of 4-methylaniline with 1-naphthalenesulfonyl chloride. The resulting product can be purified using column chromatography and recrystallization. The purity of the final product can be confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
8-[(4-methylphenyl)amino]-1-naphthalenesulfonic acid ammoniate has been used in a variety of scientific research applications, including the imaging of biological molecules. It has been used to label proteins and nucleic acids in live cells, allowing researchers to observe their behavior and interactions in real-time. 8-[(4-methylphenyl)amino]-1-naphthalenesulfonic acid ammoniate has also been used in drug discovery, as it can be used to identify compounds that bind to specific proteins or other biological molecules.
properties
IUPAC Name |
azane;8-(4-methylanilino)naphthalene-1-sulfonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3S.H3N/c1-12-8-10-14(11-9-12)18-15-6-2-4-13-5-3-7-16(17(13)15)22(19,20)21;/h2-11,18H,1H3,(H,19,20,21);1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTVTPZGVJQVIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC=CC3=C2C(=CC=C3)S(=O)(=O)O.N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azane;8-(4-methylanilino)naphthalene-1-sulfonic acid | |
CAS RN |
79873-33-9 |
Source


|
| Record name | 1-Naphthalenesulfonic acid, 8-[(4-methylphenyl)amino]-, ammonium salt (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79873-33-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzyl-2-{[(4-bromophenyl)acetyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B6047430.png)
![ethyl [1-({1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazol-4-yl}carbonyl)-2-piperidinyl]acetate](/img/structure/B6047432.png)



![ethyl 5-ethyl-2-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B6047456.png)
![4-(4-ethoxybenzyl)-3-[2-oxo-2-(4-phenyl-1,4-diazepan-1-yl)ethyl]-2-piperazinone](/img/structure/B6047458.png)



![5-chloro-N-{2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}-2-methoxybenzamide](/img/structure/B6047491.png)
![methyl 2-[({2-[(4-bromo-2-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B6047509.png)
![N,N-dimethyl-2-{4-[2-(trifluoromethyl)benzoyl]-2-morpholinyl}ethanamine](/img/structure/B6047519.png)